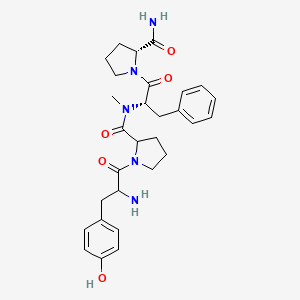

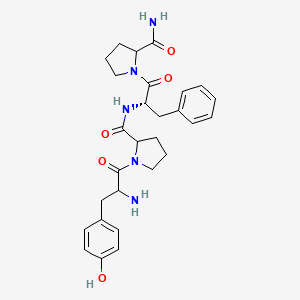

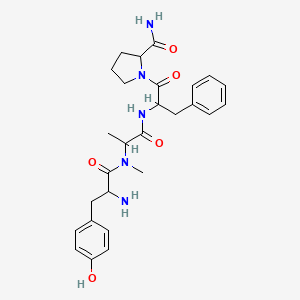

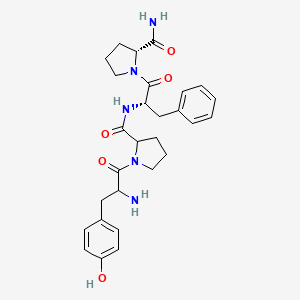

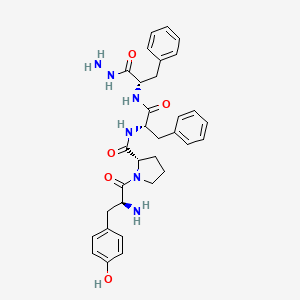

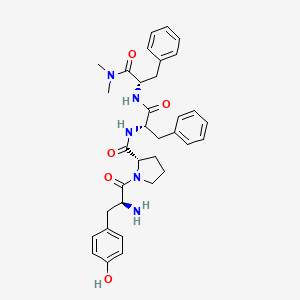

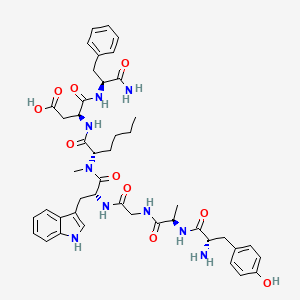

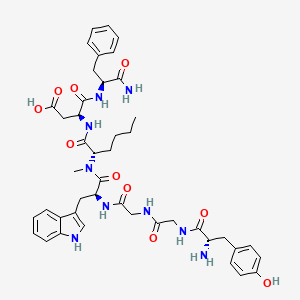

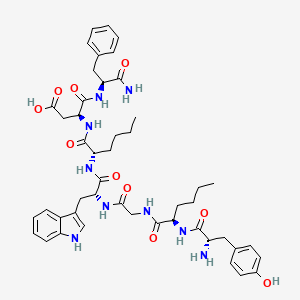

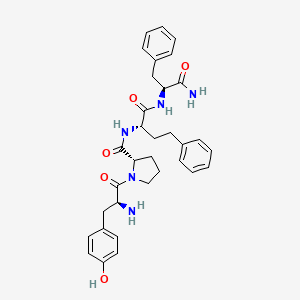

Tyr-Pro-Phe-Phe-N(CH3)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto Tyr-Pro-Phe-Phe-N(CH3)2 es un derivado tetrapéptido sintético de la endomorfina-2, un péptido opioide endógeno. Este compuesto es conocido por su alta afinidad y selectividad para el receptor μ-opioide, lo que lo convierte en un tema importante de estudio en el campo del manejo del dolor y la investigación de los opioides .

Métodos De Preparación

La síntesis de Tyr-Pro-Phe-Phe-N(CH3)2 típicamente implica técnicas de síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido, tirosina, a una resina sólida. Los aminoácidos subsiguientes, prolina, fenilalanina y fenilalanina, se añaden secuencialmente utilizando reactivos de acoplamiento como HOBt (1-Hidroxibenzotriazol) y WSCI (Carbodiimida soluble en agua).

Análisis De Reacciones Químicas

Tyr-Pro-Phe-Phe-N(CH3)2 sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo fenólico de la tirosina puede oxidarse para formar derivados de quinona.

Reducción: Los enlaces peptídicos pueden reducirse bajo condiciones específicas para producir aminoalcoholes.

Sustitución: Los anillos aromáticos de la fenilalanina pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos electrófilos como el ácido nítrico. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Tyr-Pro-Phe-Phe-N(CH3)2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Sirve como herramienta para investigar las relaciones estructura-actividad de los péptidos opioides.

Medicina: Se explora su potencial como agente analgésico debido a su alta afinidad por el receptor μ-opioide.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos

Mecanismo De Acción

El mecanismo de acción de Tyr-Pro-Phe-Phe-N(CH3)2 implica su unión al receptor μ-opioide, un receptor acoplado a proteína G. Al unirse, activa el receptor, lo que lleva a la inhibición de la actividad de la adenilato ciclasa, la reducción de los niveles de AMPc y la posterior disminución de la liberación de neurotransmisores. Esto da como resultado efectos analgésicos y modulación de la percepción del dolor .

Comparación Con Compuestos Similares

Tyr-Pro-Phe-Phe-N(CH3)2 es similar a otros péptidos opioides como la endomorfina-1 (Tyr-Pro-Trp-Phe-NH2) y la endomorfina-2 (Tyr-Pro-Phe-Phe-NH2). La presencia del grupo N-metilo en this compound mejora su estabilidad y resistencia a la degradación enzimática, lo que lo convierte en un analgésico más potente y duradero .

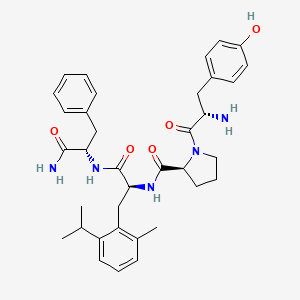

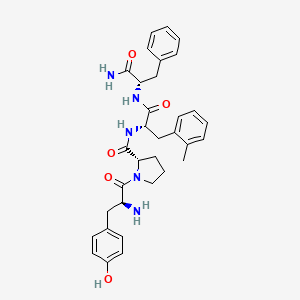

Compuestos similares incluyen:

Endomorfina-1: Tyr-Pro-Trp-Phe-NH2

Endomorfina-2: Tyr-Pro-Phe-Phe-NH2

Dermorfina: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2

Estos compuestos comparten similitudes estructurales pero difieren en sus propiedades farmacocinéticas y afinidades de unión al receptor.

Propiedades

Fórmula molecular |

C34H41N5O5 |

|---|---|

Peso molecular |

599.7 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H41N5O5/c1-38(2)34(44)29(22-24-12-7-4-8-13-24)37-31(41)28(21-23-10-5-3-6-11-23)36-32(42)30-14-9-19-39(30)33(43)27(35)20-25-15-17-26(40)18-16-25/h3-8,10-13,15-18,27-30,40H,9,14,19-22,35H2,1-2H3,(H,36,42)(H,37,41)/t27-,28-,29-,30-/m0/s1 |

Clave InChI |

KRABRQBOUFODOG-KRCBVYEFSA-N |

SMILES isomérico |

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

SMILES canónico |

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

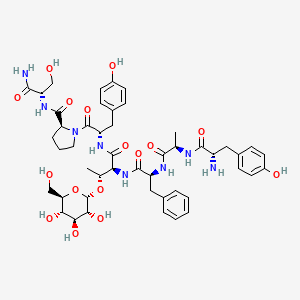

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)

![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)